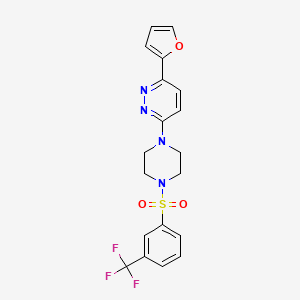

3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(furan-2-yl)-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O3S/c20-19(21,22)14-3-1-4-15(13-14)30(27,28)26-10-8-25(9-11-26)18-7-6-16(23-24-18)17-5-2-12-29-17/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZXJENDVVTVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H19F3N4O2S |

| Molecular Weight | 396.43 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains, potentially inhibiting their growth through disruption of cellular processes.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cell Membrane Integrity : Its structural components might compromise the integrity of microbial cell membranes, contributing to its antimicrobial effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Activity

In a recent investigation, the compound was tested against several cancer cell lines including breast and colon cancer. It demonstrated an IC50 value of 15 µM against MCF-7 (breast cancer) cells and 10 µM against HCT116 (colon cancer) cells. These results suggest that it could serve as a lead compound for developing new anticancer therapies .

Summary Table of Biological Activities

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit anticancer properties. A study demonstrated that modifications to the structure of pyridazine can enhance its activity against various cancer cell lines. The introduction of the trifluoromethyl group and sulfonyl piperazine moiety in this compound may contribute to increased potency and selectivity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study:

In vitro studies on similar compounds have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting that further exploration of this compound could lead to effective anticancer agents.

2. Neurological Disorders

Pyridazine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of neurological disorders. The compound's structure suggests potential interactions with receptors involved in neuropharmacology, such as serotonin and dopamine receptors .

Case Study:

A related study explored the effects of pyridazine derivatives on anxiety-like behaviors in animal models, showing promising results that warrant further investigation into their therapeutic potential for treating anxiety and depression.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the formation of the pyridazine core followed by the introduction of furan and sulfonyl piperazine groups. Recent advancements in synthetic methodologies have allowed for more efficient production and modification of these compounds, enhancing their pharmacological profiles .

Synthesis Overview:

- Formation of Pyridazine Ring: Utilizing diazotization reactions.

- Introduction of Furan Group: Electrophilic substitution methods.

- Sulfonyl Piperazine Attachment: Nucleophilic substitution reactions.

Toxicological Studies

Understanding the toxicity profile of 3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is crucial for its development as a therapeutic agent. Preliminary studies indicate that while some derivatives exhibit low toxicity, comprehensive toxicological evaluations are necessary to ensure safety for clinical use .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine?

Methodological Answer : Synthesis typically involves multi-step reactions:

Sulfonylation : React piperazine derivatives with 3-(trifluoromethyl)benzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane (DCM) with triethylamine as a base .

Pyridazine Functionalization : Couple the sulfonylated piperazine intermediate with furan-2-yl substituents via nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. Key Considerations :

- Monitor reaction progress with TLC or LC-MS.

- Optimize solvent polarity for intermediate stability (e.g., avoid protic solvents during sulfonylation).

Q. How can the molecular structure of this compound be characterized experimentally?

Methodological Answer :

- X-ray Crystallography : Single-crystal analysis resolves bond angles, dihedral angles, and confirms the sulfonyl-piperazine-pyridazine linkage. Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies are employed to study the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Parameterize the trifluoromethyl group’s electrostatic potential using DFT calculations .

- Binding Assays :

- Fluorescence Polarization : Label the compound with a fluorophore and measure displacement in competitive binding assays.

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (ka, kd) .

- Contradiction Resolution : If binding data conflicts with docking predictions, validate using alanine-scanning mutagenesis of the target protein’s active site .

Q. How can computational methods elucidate electronic properties relevant to reactivity?

Methodological Answer :

Q. Data Interpretation :

Q. What experimental approaches resolve contradictions in reported solubility or stability data?

Methodological Answer :

- For Solubility Discrepancies :

- Stability Analysis :

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Methodological Answer :

- ADME Assays :

- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- In Vivo Studies :

Q. What analytical techniques validate the compound’s purity in complex matrices?

Methodological Answer :

- HPLC-DAD/UV : Use a C18 column (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (0.1% TFA) gradient elution. Monitor at 254 nm .

- ICP-MS : Detect heavy metal impurities (e.g., Pd catalysts) with detection limits <0.1 ppm .

- NMR Purity : Integrate impurity peaks relative to the main compound (e.g., <0.5% for USP-grade) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.